trans-1,2-Dibromocyclopentane fundamental properties
trans-1,2-Dibromocyclopentane fundamental properties
Fundamental Properties, Synthesis, and Stereochemical Dynamics
Executive Summary
trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) serves as a quintessential model for studying stereospecific electrophilic addition and conformational analysis in five-membered rings. Unlike its cyclohexane analogs, the cyclopentane ring introduces unique torsional strain and pseudorotation dynamics, making this compound a critical probe for understanding dipole-dipole interactions in non-planar cyclic systems. This guide provides a rigorous technical overview for researchers utilizing this compound as a synthetic intermediate or mechanistic standard.
Chemical Identity & Physical Characterization
trans-1,2-Dibromocyclopentane is a dense, colorless liquid characterized by a distinct halogenated odor.[1] It is thermally sensitive, prone to dehydrohalogenation at atmospheric boiling points, necessitating careful handling during purification.
Table 1: Physicochemical Properties
| Property | Value | Context/Notes |
| Formula | Molecular Weight: 227.93 g/mol | |
| Stereochemistry | trans- ( | Racemic mixture typically obtained from standard synthesis |
| Boiling Point | 75–80 °C | @ 15 mmHg (Vacuum distillation required to prevent decomposition) |
| Density | 1.94 g/mL | High density facilitates phase separation in aqueous workups |
| Refractive Index | Useful for purity verification | |
| Solubility | Miscible in DCM, | Insoluble in water; hydrolytically stable at neutral pH |
Synthesis & Purification Protocol
Objective: High-yield synthesis of trans-1,2-dibromocyclopentane via electrophilic anti-addition. Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, ensuring exclusive trans stereoselectivity.
Reagents:
-
Cyclopentene (Freshly distilled to remove peroxides)
-
Bromine (
, elemental) -
Dichloromethane (DCM) - Preferred over
for safety -
Sodium bisulfite (
, sat. aq.)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser (vented to a caustic soda trap to neutralize HBr fumes), and a thermometer.
-
Solvation: Charge the flask with Cyclopentene (1.0 eq) and DCM (5 mL per gram of alkene). Cool the system to -5°C to 0°C using an ice/salt bath. Low temperature is critical to minimize allylic substitution side reactions.
-
Addition: Dissolve Bromine (1.05 eq) in DCM. Add this solution dropwise over 60 minutes.
-
Visual Indicator: The reaction is instantaneous. Maintain a rate where the reddish-brown bromine color disappears upon contact. A persistent faint orange color indicates completion.
-
-
Quench: Once addition is complete, wash the reaction mixture with saturated
solution until the organic layer is completely colorless (reduction of excess ). -
Workup: Separate the organic layer.[2] Wash with
(aq) and Brine. Dry over anhydrous . -
Purification (Critical): Concentrate via rotary evaporation. Do not distill at atmospheric pressure. Purify via vacuum distillation (approx. 15 mmHg). Collect the fraction boiling between 75–80°C.
Mechanistic & Conformational Analysis
The stereochemical outcome and physical behavior of this molecule are governed by two factors: the Bromonium Ion Mechanism and the Diaxial/Diequatorial Equilibrium .
3.1 Stereochemical Control Pathway
The following diagram illustrates the enforced anti-addition mechanism.
Figure 1: The steric bulk of the bromine bridge blocks the syn-face, forcing the second bromide ion to attack from the opposite side, guaranteeing the trans-configuration.
3.2 Conformational Dynamics (The Dipole Factor)
Unlike cyclohexane, the cyclopentane ring is not rigid. It exists in a dynamic equilibrium of "envelope" and "half-chair" puckers.
-
Dipole Repulsion: The two C-Br bonds are highly polar. In the "diequatorial-like" conformation, the dipoles are aligned closer (gauche), leading to repulsion. In the "diaxial-like" conformation, the dipoles are anti-parallel, minimizing electrostatic repulsion.
-
Solvent Effect: In non-polar solvents (e.g.,
, Hexane), the diaxial conformer is often thermodynamically favored to minimize this dipole moment. In polar solvents, the diequatorial form becomes more populated.
Reactivity Profile
trans-1,2-Dibromocyclopentane is primarily used as a precursor for 1-bromocyclopentene and cyclopentadiene derivatives via elimination reactions.
Key Reaction: Dehydrohalogenation (E2)
Treatment with strong, bulky bases (e.g., Potassium tert-butoxide) promotes E2 elimination.[3]
-
Regioselectivity: The trans stereochemistry provides the necessary anti-periplanar geometry for elimination of H-Br.[3]
-
Product: 1-Bromocyclopentene is the kinetic product. Forcing conditions can lead to 1,3-cyclopentadiene (which rapidly dimerizes).
Figure 2: The E2 elimination pathway. The first elimination is facile due to trans-stereochemistry; the second elimination to the diene is energetically demanding.
Safety & Handling
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Lachrymator: The compound (and residual bromine) can cause severe eye irritation and tearing. Work exclusively in a fume hood.
-
Skin Absorption: Organobromides can penetrate skin. Use fluoroelastomer (Viton) or heavy nitrile gloves; standard latex offers poor protection against halogenated solvents.
References
-
PubChem. (2025).[4][5] trans-1,2-Dibromocyclopentane Compound Summary. National Library of Medicine. [Link]
-
Cheméo. (2025).[4][3][5] Chemical Properties of Cyclopentane, 1,2-dibromo-, trans-. [Link][1][4]
-
Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. Which is the final main product of the following reaction of trans-1, 2-d.. [askfilo.com]
- 4. trans-1,2-Dibromocyclopentane | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-1,2-Dibromocyclopentane | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]
